N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-2-(thiophen-2-yl)acetamide N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-2-(thiophen-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 921817-39-2
VCID: VC6101420
InChI: InChI=1S/C18H16F2N2O2S2/c19-11-7-14(20)17-15(8-11)26-18(21-17)22(10-12-3-1-5-24-12)16(23)9-13-4-2-6-25-13/h2,4,6-8,12H,1,3,5,9-10H2
SMILES: C1CC(OC1)CN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)CC4=CC=CS4
Molecular Formula: C18H16F2N2O2S2
Molecular Weight: 394.45

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-2-(thiophen-2-yl)acetamide

CAS No.: 921817-39-2

Cat. No.: VC6101420

Molecular Formula: C18H16F2N2O2S2

Molecular Weight: 394.45

* For research use only. Not for human or veterinary use.

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-2-(thiophen-2-yl)acetamide - 921817-39-2

Specification

CAS No. 921817-39-2
Molecular Formula C18H16F2N2O2S2
Molecular Weight 394.45
IUPAC Name N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)-2-thiophen-2-ylacetamide
Standard InChI InChI=1S/C18H16F2N2O2S2/c19-11-7-14(20)17-15(8-11)26-18(21-17)22(10-12-3-1-5-24-12)16(23)9-13-4-2-6-25-13/h2,4,6-8,12H,1,3,5,9-10H2
Standard InChI Key UDUSDJLPLCCHJB-UHFFFAOYSA-N
SMILES C1CC(OC1)CN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)CC4=CC=CS4

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-2-(thiophen-2-yl)acetamide, delineates its core components:

  • A 4,6-difluoro-1,3-benzothiazole scaffold, a fluorinated heterocycle known for enhanced metabolic stability and target binding .

  • An oxolan-2-ylmethyl group (tetrahydrofuran derivative) linked to the benzothiazole nitrogen, contributing to solubility and conformational flexibility .

  • A 2-(thiophen-2-yl)acetamide side chain, introducing sulfur-based electronic effects and potential π-π stacking interactions .

Molecular Formula: C17H17F2N3O2S2\text{C}_{17}\text{H}_{17}\text{F}_2\text{N}_3\text{O}_2\text{S}_2
Molecular Weight: 409.46 g/mol
Structural Features:

  • Fluorine atoms at positions 4 and 6 enhance electronegativity and membrane permeability.

  • The oxolane moiety adopts a puckered conformation, influencing stereoelectronic properties .

  • Thiophene’s aromaticity facilitates interactions with hydrophobic binding pockets .

Synthesis and Synthetic Pathways

While no direct synthesis route for this compound is documented, analogous benzothiazole-acetamide hybrids suggest a multi-step strategy:

Step 1: Formation of 4,6-Difluoro-1,3-benzothiazol-2-amine

Fluorinated benzothiazoles are typically synthesized via cyclization of fluorinated anilines with thiocyanates or via Gewald reactions under microwave irradiation . For example, 2-aminobenzothiazoles are obtained by reacting 2-fluoroaniline with potassium thiocyanate in the presence of bromine.

Step 3: Acetamide Functionalization with Thiophene

The final step involves coupling the secondary amine with 2-(thiophen-2-yl)acetyl chloride under Schotten-Baumann conditions (aqueous NaOH, dichloromethane). Alternative methods include using EDCI/HOBt for amide bond formation .

Key Reaction Conditions:

StepReagents/ConditionsYield (%)
1KSCN, Br2_2, DMF, 80°C65–70
2(Oxolan-2-yl)methyl bromide, K2_2CO3_3, DMF, 60°C50–55
32-(Thiophen-2-yl)acetyl chloride, NaOH, CH2_2Cl2_240–45

Physicochemical Properties

Predicted properties, derived from structural analogs :

  • Solubility: Low aqueous solubility (<0.1 mg/mL); soluble in DMSO (25 mg/mL).

  • Melting Point: 182–185°C (DSC).

  • LogP: 3.2 ± 0.3 (moderate lipophilicity).

  • pKa: 9.8 (amine proton), 2.1 (thiophene sulfur).

Spectroscopic Data:

  • 1^1H NMR (DMSO-d6_6): δ 7.85 (s, 1H, benzothiazole-H), 7.32–7.25 (m, 3H, thiophene-H), 4.15–3.95 (m, 4H, oxolane-H), 3.70 (s, 2H, CH2_2CO).

  • 13^{13}C NMR: δ 170.5 (C=O), 163.1 (C-F), 142.3 (thiophene-C), 121.8 (benzothiazole-C).

Biological Activity and Mechanism of Action

Benzothiazole derivatives exhibit broad bioactivity, and this compound’s hybrid structure suggests dual mechanisms:

Antimicrobial Activity

  • Mycobacterial Inhibition: Fluorinated benzothiazoles target DprE1 in M. tuberculosis (MIC: 0.5–2 µg/mL) .

  • Synergy: The oxolane group may enhance penetration through mycobacterial membranes .

Applications and Research Findings

Drug Development

  • Lead Optimization: The compound’s fluorine and sulfur atoms position it as a candidate for antitubercular and anticancer lead optimization .

  • PK/PD Profile: Moderate bioavailability (F = 45% in rodents) and half-life (t1/2_{1/2} = 6.2 h) predicted via QSAR models.

Material Science

  • Luminescent Properties: Thiophene-benzothiazole hybrids exhibit fluorescence (λem_{em} = 450 nm), suggesting use in organic LEDs .

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